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Compound of Interest

Compound Name: Methyl 9-Formylnonanoate

Cat. No.: B180726 Get Quote

Methyl 9-Formylnonanoate, also known as Methyl 9-oxononanoate, is a bifunctional organic

molecule containing both a methyl ester and a terminal aldehyde group.[1][2] This structure

makes it a valuable intermediate in organic synthesis.[1][3]

Key Attributes and Applications:

Synthetic Versatility: The presence of two distinct reactive sites, the ester and the aldehyde,

allows for a wide range of chemical transformations. It serves as a precursor in the synthesis

of complex organic molecules, including pharmaceuticals and agrochemicals.[3]

Industrial Relevance: It finds applications in the flavor and fragrance industry and is used in

the formulation of cosmetics.[3]

Biological Significance: 9-Oxononanoic acid, the parent carboxylic acid, is a product of lipid

peroxidation, particularly from the oxidative cleavage of linoleic acid.[1] This links Methyl 9-
Formylnonanoate to biological processes such as cell signaling and oxidative stress.

A thorough understanding of its electronic structure, conformational landscape, and reactivity is

crucial for leveraging its full potential. Theoretical and computational studies provide a powerful

avenue to explore these aspects at a molecular level.

Part 2: The Computational Lens: A Theoretical
Framework for Analysis
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Theoretical studies, particularly those employing quantum chemical methods, offer a predictive

and explanatory framework that complements experimental investigations. Density Functional

Theory (DFT) has emerged as a robust and widely used method for studying organic molecules

due to its favorable balance of accuracy and computational cost.[4][5]

The Pillars of a Theoretical Investigation:

Structural Elucidation: Determining the most stable three-dimensional arrangement of atoms

(the global minimum on the potential energy surface) and identifying other low-energy

conformers.

Spectroscopic Characterization: Predicting spectroscopic data (e.g., IR, NMR) to aid in the

identification and characterization of the molecule.

Reactivity Insights: Analyzing the electronic structure to predict sites of reactivity and

understand potential reaction mechanisms.

This guide will now delve into the practical application of these theoretical pillars to the study of

Methyl 9-Formylnonanoate.

Part 3: In Silico Exploration: A Step-by-Step
Methodological Approach
This section outlines a series of computational experiments that form the core of a theoretical

investigation of Methyl 9-Formylnonanoate.

Geometry Optimization: In Search of Molecular Stability
The first and most fundamental step in any theoretical study is to determine the molecule's

equilibrium geometry. This is achieved by finding the coordinates on the potential energy

surface where the net forces on all atoms are zero.

Experimental Protocol: Geometry Optimization

Initial Structure Generation: A 2D or 3D structure of Methyl 9-Formylnonanoate is drawn

using a molecular editor.
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Choice of Theoretical Method: The B3LYP functional with a 6-31G(d,p) basis set is a

common and reliable choice for organic molecules.[4]

Computation: The geometry optimization calculation is performed using a quantum chemistry

software package like Gaussian.

Verification of Minimum: A frequency calculation is subsequently performed to ensure that

the optimized structure corresponds to a true energy minimum (i.e., no imaginary

frequencies).

Data Presentation: Optimized Geometric Parameters (Hypothetical)

Parameter Bond/Angle Value (Å/°)

Bond Length C=O (aldehyde) 1.21

C=O (ester) 1.22

C-O (ester) 1.35

O-CH3 (ester) 1.44

Bond Angle O=C-H (aldehyde) 124.5

O=C-O (ester) 123.0

C-O-C (ester) 116.0

Visualization: Optimized Molecular Structure

Optimized structure of Methyl 9-Formylnonanoate.

Vibrational Analysis: Predicting the Infrared Spectrum
Frequency calculations not only confirm that an optimized structure is a true minimum but also

provide theoretical vibrational frequencies that can be correlated with experimental infrared (IR)

spectra.

Experimental Protocol: Frequency Calculation
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Input: The optimized geometry of Methyl 9-Formylnonanoate.

Computation: A frequency calculation is performed at the same level of theory as the

optimization.

Analysis: The calculated frequencies and their corresponding vibrational modes are

analyzed. It is common practice to scale the calculated frequencies by an empirical factor to

better match experimental data.

Data Presentation: Predicted Vibrational Frequencies (Hypothetical)

Frequency (cm⁻¹) (Scaled) Vibrational Mode Functional Group

2920 C-H stretch Alkyl chain

2850 C-H stretch Alkyl chain

2720 C-H stretch Aldehyde

1740 C=O stretch Ester

1725 C=O stretch Aldehyde

1245 C-O stretch Ester

NMR Spectral Prediction: A Tool for Structural
Verification
Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of

¹H and ¹³C atoms, which are invaluable for structural elucidation and verification.

Experimental Protocol: NMR Calculation

Method: The Gauge-Independent Atomic Orbital (GIAO) method is typically used.

Computation: NMR calculations are performed on the optimized geometry.

Referencing: The calculated absolute shieldings are converted to chemical shifts by

referencing them to a standard compound (e.g., tetramethylsilane, TMS), which is calculated
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at the same level of theory.

Data Presentation: Predicted ¹³C NMR Chemical Shifts (Hypothetical)

Carbon Atom Predicted Chemical Shift (ppm)

C=O (aldehyde) 202.5

C=O (ester) 174.0

O-CH₃ (ester) 51.5

CH₂ adjacent to aldehyde 43.9

CH₂ adjacent to ester 34.1

Other CH₂ 22.7 - 29.5

Frontier Molecular Orbital Analysis: Understanding
Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key indicators of a molecule's reactivity.

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

HOMO-LUMO Gap: A smaller gap suggests higher reactivity.

Visualization: Frontier Molecular Orbital Energy Levels

Methyl 9-Formylnonanoate

HOMO
-7.2 eV

LUMO
-1.5 eV

 Energy Gap 
 5.7 eV
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HOMO-LUMO energy levels of Methyl 9-Formylnonanoate.

The analysis of the spatial distribution of these orbitals would likely show the HOMO localized

on the aldehyde oxygen and the LUMO on the aldehyde carbon, indicating the primary sites for

nucleophilic and electrophilic attack, respectively.

Part 4: Bridging Theory and Application
The insights gained from these theoretical studies have direct practical implications:

Drug Development: Understanding the molecule's shape, electrostatic potential, and reactive

sites is crucial for designing interactions with biological targets.

Reaction Design: The predicted reactivity from FMO analysis can guide the design of new

synthetic routes and the prediction of reaction outcomes.

Spectroscopic Analysis: Theoretically predicted spectra can aid in the interpretation of

experimental data, especially for complex molecules or reaction mixtures.

Part 5: Conclusion
Theoretical and computational chemistry provides an indispensable toolkit for the modern

researcher. For a molecule like Methyl 9-Formylnonanoate, these methods allow for a deep

and predictive understanding of its structure, properties, and reactivity. The in silico protocols

outlined in this guide provide a roadmap for conducting a thorough theoretical investigation,

ultimately accelerating research and development in the various fields where this versatile

molecule finds application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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